Pyridine-2,5-dicarbohydrazide
Overview
Description
Pyridine-2,5-dicarbohydrazide is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₉N₅O₂. It is a derivative of pyridine, where two carbohydrazide groups are attached at the 2 and 5 positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,5-dicarbohydrazide can be synthesized through the reaction of pyridine-2,5-dicarbonyl chloride with hydrazine hydrate in ethanol. The reaction mixture is typically refluxed for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield pyridine-2,5-dicarbohydrazine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine-2,5-dicarboxylic acid.
Reduction: Pyridine-2,5-dicarbohydrazine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Pyridine-2,5-dicarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of chemosensors for the detection of metal ions and anions in environmental and biological samples
Mechanism of Action
The mechanism of action of pyridine-2,5-dicarbohydrazide involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The carbohydrazide groups provide binding sites for metal ions, facilitating their detection and quantification. In biological systems, it can inhibit enzyme activity by binding to the active site or modulating receptor function through interactions with specific molecular targets .
Comparison with Similar Compounds
Pyridine-2,6-dicarbohydrazide: Similar structure but with carbohydrazide groups at the 2 and 6 positions.
Pyridine-3,5-dicarbohydrazide: Carbohydrazide groups at the 3 and 5 positions.
Pyridine-2,4-dicarbohydrazide: Carbohydrazide groups at the 2 and 4 positions.
Uniqueness: Pyridine-2,5-dicarbohydrazide is unique due to its specific positioning of carbohydrazide groups, which influences its reactivity and binding properties. This unique structure allows it to form distinct complexes with metal ions and exhibit specific biological activities that are different from its isomers .
Properties
IUPAC Name |
pyridine-2,5-dicarbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-11-6(13)4-1-2-5(10-3-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQUWGVUDNOLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289832 | |
Record name | pyridine-2,5-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-55-8 | |
Record name | 2, dihydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyridine-2,5-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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